molecular formula C9H11NO2 B3054949 4-Ethyl-1-methyl-2-nitrobenzene CAS No. 62559-42-6

4-Ethyl-1-methyl-2-nitrobenzene

Cat. No.: B3054949
CAS No.: 62559-42-6
M. Wt: 165.19 g/mol
InChI Key: OYEVYFDODMGKAN-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-2-nitrobenzene is an aromatic compound with the molecular formula C9H11NO2 It consists of a benzene ring substituted with an ethyl group at the fourth position, a methyl group at the first position, and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-ethyl-1-methylbenzene (p-ethyl toluene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Ethyl-1-methylbenzene: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.

    4-Ethyl-2-nitrotoluene: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.

    1-Methyl-2-nitrobenzene: Lacks the ethyl group, affecting its physical and chemical properties.

Uniqueness: 4-Ethyl-1-methyl-2-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both an electron-donating ethyl group and an electron-withdrawing nitro group creates a compound with distinct chemical behavior .

Properties

IUPAC Name

4-ethyl-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEVYFDODMGKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491342
Record name 4-Ethyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62559-42-6
Record name 4-Ethyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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